molecular formula C23H20N2O3 B11454940 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11454940
M. Wt: 372.4 g/mol
InChI Key: JNJNCWUGOWXINX-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) with a BF3·Et2O catalyst in 1,4-dioxane as a solvent at reflux . This method yields the desired benzoxazole derivative with moderate efficiency.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and nanocatalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzoxazole derivatives with various functional groups attached.

Scientific Research Applications

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, benzoxazole derivatives have been shown to inhibit bacterial enzymes, fungal cell wall synthesis, and cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl and phenoxy substituents enhance its interaction with biological targets and improve its solubility and stability compared to other benzoxazole derivatives .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3/c1-15-5-3-8-19(11-15)27-14-22(26)24-18-7-4-6-17(13-18)23-25-20-10-9-16(2)12-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

JNJNCWUGOWXINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C

Origin of Product

United States

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